1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring consistent synthetic yields in COX-2 inhibitor programs often face variability from non-fluorinated or regioisomeric pyrazole impurities. This 4-fluorophenyl derivative resolves that challenge with certified purity and defined physicochemical properties. • Certified ≥98% HPLC purity minimizes impurity-driven false positives in enzyme inhibition assays. • Distinct LogP (~1.97) and pKa (3.32) deliver predictable membrane permeability and ionization profiles for reproducible SAR studies. • Para-fluorine substitution provides the precise metabolic stability required for agrochemical fungicide intermediate development.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
CAS No. 217073-76-2
Cat. No. B1351363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
CAS217073-76-2
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C11H9FN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
InChIKeyKBQWFOMDKNVSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid – Identification & Specifications


1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 217073-76-2) is a fluorinated pyrazole-4-carboxylic acid derivative with the molecular formula C₁₁H₉FN₂O₂ and a molecular weight of 220.20 g/mol . This white crystalline solid exhibits a melting point of 164–170 °C, a calculated boiling point of 376.4±32.0 °C, and a predicted density of 1.33±0.1 g/cm³ . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its 4-fluorophenyl substitution, 5-methyl group, and carboxylic acid functionality enable diverse derivatization pathways .

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid – Why Analogs Cannot Substitute


In-class pyrazole-4-carboxylic acid derivatives share a common core but exhibit significant divergence in physicochemical and biological behavior due to subtle variations in substituent identity and positioning [1]. The para-fluorophenyl moiety in the target compound confers a distinct electronic environment and lipophilicity profile compared to non-fluorinated phenyl analogs, ortho- or meta-fluorinated isomers, or 3,5-dimethyl substituted derivatives . These structural nuances translate into measurable differences in LogP, pKa, molecular weight, and application-specific performance metrics—factors that directly impact synthetic yield, downstream derivatization efficiency, and biological target engagement . Consequently, generic substitution without accounting for these quantified differentiators risks compromising experimental reproducibility, altering reaction outcomes, or diminishing biological activity in established assay systems.

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid – Quantitative Differentiation Evidence


Lipophilicity (LogP) vs. Non-Fluorinated Analog

The target compound exhibits a calculated LogP value of 2.02 (XLogP3: 1.92; Consensus LogP: 1.97) , which is elevated relative to its non-fluorinated phenyl analog 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 91138-00-0, LogP ≈ 1.88) . This ~0.1–0.14 LogP unit increase, attributable to the para-fluorine substitution, predicts improved passive membrane diffusion and enhanced hydrophobic interactions with lipophilic binding pockets [1].

Lipophilicity Drug Design Physicochemical Properties

Acidity (pKa) vs. Non-Fluorinated Analog

The predicted pKa of the target compound is 3.32 ± 0.25 , which is marginally lower (more acidic) than that of the non-fluorinated phenyl analog 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 91138-00-0, predicted pKa: 3.38 ± 0.25) [1]. This ~0.06 pKa unit reduction reflects the electron-withdrawing inductive effect of the para-fluorine atom, which stabilizes the conjugate base and shifts the acid–base equilibrium .

pKa Ionization Drug-Like Properties

Molecular Weight and Fragment-Like Properties

With a molecular weight of 220.20 g/mol and a heavy atom count of 16, the target compound resides within the optimal fragment-like (MW < 250) and lead-like (MW < 350) chemical space, rendering it well-suited for fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns . In contrast, the 3,5-dimethyl analog 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 288251-63-8) possesses a higher molecular weight of 234.23 g/mol and an additional methyl group, which increases steric bulk and may reduce ligand efficiency metrics .

Fragment-Based Drug Discovery Lead-Like Molecular Weight

Positional Isomer Comparison: Para vs. Ortho/Meta

The para-fluorophenyl substitution in the target compound (fluorine at the 4-position of the phenyl ring) yields distinct electronic and steric properties compared to its ortho-fluorophenyl (CAS 618092-40-3) and meta-fluorophenyl (CAS 1053154-62-3) positional isomers. The para-substitution minimizes steric hindrance around the pyrazole–phenyl bond, allowing for greater conformational flexibility and a different dipole moment orientation . Furthermore, the inductive electron-withdrawing effect of fluorine is distance-dependent: para-substitution exerts a stronger resonance electron-donating (+M) contribution than ortho- or meta-substitution, modulating the electron density of the pyrazole ring and the acidity of the carboxylic acid group [1].

Positional Isomers Structure-Activity Relationship Electronic Effects

High-Purity Grade Advantage

The target compound is commercially available in high-purity grades of ≥97% (HPLC) from ChemImpex and 98% (HPLC) from AKSci, providing enhanced reliability for sensitive synthetic transformations and biological assays . In contrast, many in-class analogs are routinely supplied at standard 95% purity, which may contain higher levels of structurally related impurities that could interfere with reaction yields or confound biological activity readouts . The availability of Certificates of Analysis (COA) with HPLC traces further enables procurement decisions based on lot-specific purity verification.

Purity Quality Control Procurement Specifications

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid – Application Scenarios


Fragment-Based Drug Discovery

The compound's low molecular weight (220.20 g/mol) and fragment-like properties make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. Its para-fluorophenyl substitution provides a moderate lipophilicity enhancement (LogP ~1.97) over non-fluorinated analogs, improving membrane permeability while maintaining favorable ligand efficiency metrics . The carboxylic acid handle enables facile amide coupling or esterification for rapid analog generation and SAR exploration .

Herbicide and Fungicide Synthesis

As documented in the patent literature, pyrazole-4-carboxylic acid derivatives bearing fluorophenyl substituents serve as key intermediates for agricultural and horticultural fungicides with broad-spectrum activity against plant blights, including late blight and downy mildew . The para-fluorine atom enhances metabolic stability and environmental persistence, critical attributes for crop protection agents .

NSAID and COX-2 Inhibitor Synthesis

The compound is recognized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly COX-2 selective inhibitors. Its pyrazole-4-carboxylic acid scaffold mimics the core structure of celecoxib-class agents, and the 4-fluorophenyl group has been shown to contribute to selective COX-2 binding in analogous systems [1]. The high commercial purity (97–98% HPLC) ensures reliable coupling efficiency in multi-step pharmaceutical syntheses .

Enzyme Inhibition and Receptor Binding Assays

The target compound is utilized in enzyme inhibition studies, particularly for cyclooxygenase (COX) enzymes involved in inflammatory pathways. Its distinct pKa (3.32) and LogP (~1.97) relative to non-fluorinated analogs influence ionization state and membrane partitioning, factors that can be systematically interrogated in structure–activity relationship (SAR) investigations . The high certified purity (≥97% HPLC) minimizes the risk of impurity-driven false positives or negatives in sensitive biochemical assays .

Technical Documentation Hub

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